molecular formula C15H7Cl3N4 B2428336 5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-00-5

5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2428336
CAS No.: 339026-00-5
M. Wt: 349.6
InChI Key: DBYQIPZHDSTELS-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic small molecule belonging to a class of compounds recognized for its significant potential in anticancer research . Members of the 1,2,4-triazolo[4,3-c]quinazoline family are extensively investigated as potential DNA intercalators and topoisomerase II (Topo II) inhibitors . This dual mechanism is critical in oncology drug discovery, as DNA intercalation can disrupt DNA structure and function, while Topo II inhibition prevents the enzyme from properly repairing DNA and facilitating cell division, ultimately leading to apoptotic cell death in proliferating cancer cells . Research on closely related analogs has demonstrated promising cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) . The planar triazoloquinazoline structure serves as the core chromophore for DNA interaction, while the dichlorophenyl substituent may enhance aromatic stacking and influence the compound's physicochemical properties . This compound is intended for research purposes only, specifically for investigating new anticancer agents, studying mechanisms of DNA interaction, and exploring Topo II enzyme inhibition. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3N4/c16-10-6-5-8(7-11(10)17)13-20-21-14-9-3-1-2-4-12(9)19-15(18)22(13)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYQIPZHDSTELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the triazoloquinazoline core. One common synthetic route includes the cyclization of 3,4-dichloroaniline with formamide and subsequent chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can be compared with other quinazoline derivatives such as:

    Gefitinib: An anticancer drug that inhibits the epidermal growth factor receptor (EGFR).

    Erlotinib: Another EGFR inhibitor used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

What sets this compound apart is its unique triazoloquinazoline core, which may offer different binding properties and biological activities compared to other quinazoline derivatives .

Biological Activity

5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is C15H7Cl3N4C_{15}H_7Cl_3N_4, indicating the presence of multiple chlorine atoms which may enhance its biological activity through various interactions in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors. This compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : Similar compounds have shown affinity for receptors such as the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy.
  • Biochemical Pathways : The compound may influence multiple signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinazoline derivatives. For instance:

  • In vitro studies demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.23 μM to 0.62 μM for related compounds .
CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Related Quinazoline DerivativeA5490.38
Related Quinazoline DerivativeMCF-70.23

Anti-inflammatory and Antimicrobial Activities

Quinazoline derivatives have also been reported to possess anti-inflammatory and antimicrobial properties. These activities are often linked to their ability to inhibit specific inflammatory mediators and bacterial growth.

Case Studies

  • In Vitro Cytotoxicity Study : A study synthesized a series of quinazoline derivatives and tested them against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines. The most potent derivative exhibited IC50 values of 10.72 μM against HCT116 after 48 hours .
  • Molecular Docking Studies : Molecular modeling has been employed to predict the binding affinity of quinazoline derivatives to VEGFR2 and EGFR receptors. These studies suggest that modifications in the chemical structure can enhance binding efficiency and biological activity .

Pharmacokinetics

Pharmacokinetic studies indicate that triazole compounds can exhibit favorable absorption and distribution characteristics in biological systems. The stability of the triazole ring under physiological conditions may contribute to prolonged action in vivo.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the 1,2,4-triazolo[4,3-c]quinazoline core in derivatives like 5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline?

  • Methodological Answer : The synthesis typically begins with quinazoline-4-thiol derivatives. For example, 4-hydrazinylquinazoline intermediates are formed via condensation with hydrazine hydrate in alcoholic media. Cyclization with reagents like triethyl orthoformate, acetic acid, or benzoyl chloride yields the triazoloquinazoline core. Yields range from 67–72%, with structural confirmation via 1H^1H NMR, 13C^{13}C NMR, and elemental analysis . Modifications at the 3- and 5-positions (e.g., chlorophenyl groups) are achieved using halogenated aryl precursors under reflux conditions.

Q. How is structural elucidation performed for triazoloquinazoline derivatives, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming fused-ring geometry and substituent orientation (e.g., non-planar conformations with dihedral angles up to 66° between rings). Spectroscopic methods include:

  • 1H^1H NMR: Identification of NH2_2 (δ = 6.41–7.33 ppm) and aromatic protons.
  • IR: Detection of C=O (ester/ketone, ~1700 cm1^{-1}) and C≡N (~2200 cm1^{-1}) groups.
  • Elemental analysis: Validates purity and stoichiometry.
  • High-resolution mass spectrometry (HRMS) or LC-MS for molecular weight confirmation .

Q. What in vitro assays are used to evaluate the antimicrobial activity of triazoloquinazoline derivatives?

  • Methodological Answer : Standard protocols include:

  • Disc diffusion : Tests against gram-positive (e.g., S. aureus), gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger). Zones of inhibition are measured after 24–48 hours.
  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) using serial dilutions (2–256 µg/mL).
  • Agar streak dilution : Validates MICs for antifungal activity. Positive controls (e.g., fluconazole) and solvent controls (DMSO) are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar triazoloquinazoline derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects. For example:

  • Halogen positioning : 3,4-Dichlorophenyl groups enhance DNA intercalation (e.g., IC50_{50} = 1.2 µM against topoisomerase II), while 4-methoxyphenyl groups may reduce potency due to steric hindrance .
  • Pharmacokinetic profiling : Use in silico tools (e.g., molecular docking with PDB:3LD6 for lanosterol 14α-demethylase) to predict binding affinity vs. experimental MICs.
  • Aggregation-induced emission (AIE) : Fluorescent derivatives (e.g., CF3_3-substituted) allow real-time tracking of cellular uptake, correlating fluorescence intensity with bioactivity .

Q. What experimental designs optimize the selectivity of triazoloquinazolines for cancer vs. microbial targets?

  • Methodological Answer :

  • Scaffold hybridization : Fuse triazoloquinazoline with pyrazole or thiadiazole moieties to enhance DNA intercalation (anticancer) or disrupt microbial cell walls (antifungal).
  • Dose-response profiling : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HepG2) and microbial strains.
  • Cytotoxicity assays : Normalize bioactivity to mammalian cell viability (e.g., via MTT assays) to identify selective indices >10 .

Q. How do photophysical properties of triazoloquinazolines inform their application in bioimaging or sensing?

  • Methodological Answer :

  • Solvatochromism : Monitor emission shifts in polar (MeCN) vs. nonpolar (toluene) solvents. Derivatives with diphenylamino-biphenyl substituents show quantum yields up to 94% in toluene, ideal for lipid-rich cellular imaging .
  • Acidochromism : Titrate trifluoroacetic acid (TFA) to induce reversible absorption/emission shifts (Δλ = 30–50 nm), enabling pH-sensitive probes.
  • AIE studies : Track aggregate formation in aqueous MeCN (water fraction >90%) to design turn-on sensors for hydrophobic targets .

Q. What strategies mitigate synthetic challenges in achieving high yields for triazoloquinazoline derivatives?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., cyclization at 150°C, 20 min vs. 6 h reflux).
  • Catalyst optimization : Use Pd/C or CuI for Suzuki couplings of aryl halides (yields improve from 25% to 65%).
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (DCM/hexane) to isolate isomers .

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